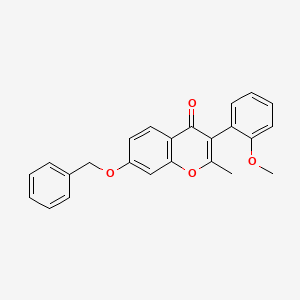![molecular formula C24H22ClN3O2 B3537485 N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE](/img/structure/B3537485.png)
N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE
Overview
Description
N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as a serotonin receptor agonist, influencing neurotransmitter activity in the brain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties and use in scientific research.
4-(4-chlorophenyl)piperazine: Used as a pharmaceutical intermediate and serotonin receptor agonist.
Uniqueness
N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE is unique due to its specific structure, which allows it to interact with a variety of biological targets
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-9-5-11-22(17-20)27-12-14-28(15-13-27)24(30)19-8-4-10-21(16-19)26-23(29)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQASGLREDSGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B3537402.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3537419.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3537442.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-pyridin-3-ylglycinamide](/img/structure/B3537446.png)
![5-bromo-2-chloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3537456.png)

![N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3537475.png)
![2-[(4-bromophenyl)sulfonyl]-3-(2H-chromen-3-yl)acrylonitrile](/img/structure/B3537476.png)
![N-[4-[(2-chlorophenyl)methoxy]phenyl]-3-phenylpropanamide](/img/structure/B3537483.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3537493.png)
![2-[[4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3537498.png)
![3-(3-nitrophenyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B3537501.png)

